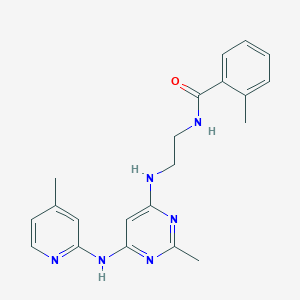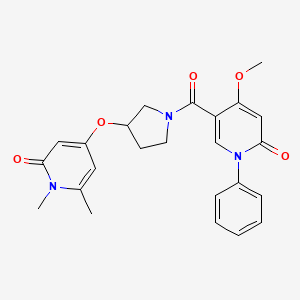
2-methyl-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methyl-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceutical compounds . It also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The pyridine ring, a six-membered ring with one nitrogen atom, is a key feature of the molecule . The benzamide group is attached to this ring, and there are also several methyl groups and an amino group present .Scientific Research Applications
Electrophoretic Separation and Analysis
A study developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances, including compounds structurally similar to the chemical of interest. The method emphasizes the effective separation and quality control of pharmaceuticals, demonstrating the chemical's relevance in analytical chemistry applications (Lei Ye et al., 2012).
Structural and Electronic Properties
Research on closely related 4,6-disubstituted 2-amino-5-formylpyrimidines revealed different ring conformations, polarized electronic structures, and hydrogen-bonded assembly in various dimensions. This study highlights the importance of the compound's structural and electronic characteristics in understanding its behavior and potential applications in materials science and molecular engineering (Lina M. Acosta et al., 2013).
Antimalarial Effects
An investigation into the synthesis and antimalarial effects of related benzimidazoles and pyrimidines, including compounds with structural similarities, demonstrated significant "curative" and suppressive activity against Plasmodium berghei. This research underscores the compound's potential as a scaffold for developing novel antimalarial agents (L. M. Werbel et al., 1973).
Supramolecular Chemistry
A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents were synthesized, demonstrating the compound's utility in exploring hydrogen-bonding interactions and designing supramolecular assemblies. This area of research is vital for developing new materials and sensors (C. Aakeröy et al., 2007).
Chromoionophore Development
The synthesis and characterization of derivatives for applications as chromoionophores emphasize the compound's role in developing sensors and indicators. This research is particularly relevant in analytical chemistry, where such compounds are used for detecting and quantifying ion concentrations (Iosr Journals et al., 2013).
Antitumor Agents
Research on the design and synthesis of compounds as potential dual inhibitors for cancer treatment reveals the compound's significance in medicinal chemistry. By targeting specific enzymes involved in cancer cell proliferation, compounds like these offer promising avenues for developing new anticancer drugs (A. Gangjee et al., 2003).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis and potential applications, particularly in the pharmaceutical industry given the known activities of other benzamide compounds . Further studies could also explore its physical and chemical properties, and its safety profile.
properties
IUPAC Name |
2-methyl-N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-14-8-9-22-18(12-14)27-20-13-19(25-16(3)26-20)23-10-11-24-21(28)17-7-5-4-6-15(17)2/h4-9,12-13H,10-11H2,1-3H3,(H,24,28)(H2,22,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKIBVNFXLHGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNC(=O)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B2627026.png)
![N-benzyl-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2627027.png)
![(2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile](/img/structure/B2627028.png)
![1-(3-fluorophenyl)-6-methoxy-N~3~-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2627029.png)

![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2627033.png)
![2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2627034.png)
